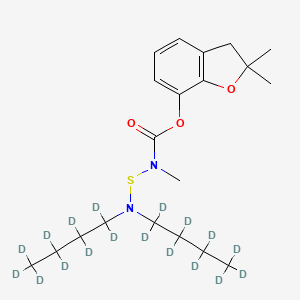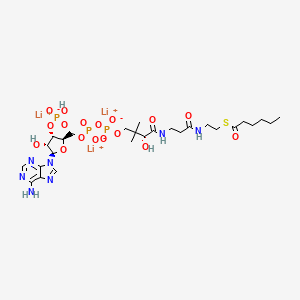
Carbosulfán-d18
Descripción general
Descripción
Carbosulfan-d18 is a deuterium-labeled derivative of Carbosulfan, an insecticide belonging to the carbamate class. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the metabolism and fate of Carbosulfan in various environments and organisms .
Aplicaciones Científicas De Investigación
Carbosulfan-d18 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Mecanismo De Acción
Target of Action
Carbosulfan-d18 is a deuterium-labeled variant of Carbosulfan . The primary targets of Carbosulfan-d18 are the Cytochrome P450 enzymes, specifically CYP3A4, CYP1A1/2, and CYP2C19 . These enzymes play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
Carbosulfan-d18 interacts with its targets by inhibiting their activity. It inhibits CYP3A4 relatively potently and moderately inhibits CYP1A1/2 and CYP2C19 . The activation of Carbosulfan-d18 is predominantly catalyzed in humans by CYP3A4 .
Pharmacokinetics
The pharmacokinetics of Carbosulfan-d18, like other drugs, involves its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Análisis Bioquímico
Biochemical Properties
Carbosulfan-d18 interacts with various enzymes and proteins in biochemical reactions . It is known to inhibit cytochrome P450 enzymes, specifically CYP3A4, and to a lesser extent, CYP1A1/2 and CYP2C19 . These interactions play a crucial role in the metabolic activation of Carbosulfan-d18 .
Cellular Effects
Carbosulfan-d18, like its parent compound Carbosulfan, can have significant effects on cells. Carbosulfan has been reported to cause changes in the redox status in the liver, spleen, and thymus, reflecting oxidative stress . It is also known to decrease the total and reduced glutathione content in rat spleen
Molecular Mechanism
The molecular mechanism of action of Carbosulfan-d18 involves its interaction with cytochrome P450 enzymes . Carbosulfan-d18 is a potent inhibitor of CYP3A4, and it moderately inhibits CYP1A1/2 and CYP2C19 . The inhibition of these enzymes disrupts normal metabolic processes, leading to the observed biochemical and cellular effects .
Temporal Effects in Laboratory Settings
Carbosulfan, the parent compound of Carbosulfan-d18, is known to decompose slowly at room temperature . In soil under laboratory aerobic conditions, Carbosulfan yields carbofuran, a metabolite
Dosage Effects in Animal Models
The oral LD50 for rats is 90 to 250 mg/kg body weight . It is reasonable to expect that Carbosulfan-d18 would have similar dosage effects due to its structural similarity to Carbosulfan.
Metabolic Pathways
Carbosulfan-d18, like Carbosulfan, is metabolized predominantly by the cytochrome P450 enzyme CYP3A4 . The primary metabolic pathways involve the initial oxidation of sulfur to carbosulfan sulfinamide and the cleavage of the nitrogen-sulfur bond to give carbofuran and dibutylamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Carbosulfan-d18 typically involves the deuteration of Carbosulfan. The process begins with the preparation of Carbosulfan, which is achieved by reacting carbofuran with an appropriate thiol reagent in the presence of an acid-binding agent like triethylamine . The deuteration step involves replacing hydrogen atoms with deuterium using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of Carbosulfan-d18 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is typically stored under inert atmosphere at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: Carbosulfan-d18 undergoes various chemical reactions, including:
Oxidation: Carbosulfan-d18 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Carbosulfan-d18 back to its parent compound or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzofuran moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent Carbosulfan or other reduced derivatives.
Substitution: Various substituted carbamate or benzofuran derivatives.
Comparación Con Compuestos Similares
Carbosulfan-d18 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Carbosulfan: The parent compound, widely used as an insecticide.
Carbofuran: Another carbamate insecticide with similar properties but without deuterium labeling.
Endosulfan: A chemically similar insecticide but with different toxicological profiles.
Carbosulfan-d18 stands out for its use in precise analytical studies, offering enhanced accuracy and reliability in quantifying Carbosulfan residues and understanding its metabolic fate .
Propiedades
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]sulfanyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3/i1D3,2D3,6D2,7D2,8D2,9D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQUFIHWVLZVTJ-UAIYZDRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675554 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189903-75-0 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)








